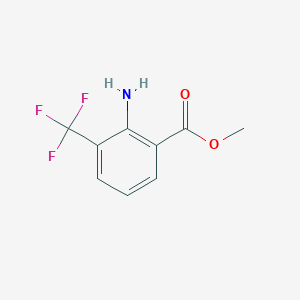

Methyl 2-amino-3-(trifluoromethyl)benzoate

描述

Significance of Trifluoromethylated Aromatic Compounds in Contemporary Chemical Science

Trifluoromethylated aromatic compounds are a class of molecules that have garnered immense attention across various scientific disciplines, most notably in pharmaceutical and agrochemical research. The trifluoromethyl (-CF3) group imparts a unique combination of properties to an aromatic ring that are highly desirable in the design of bioactive molecules. bohrium.com

One of the most significant attributes of the -CF3 group is its strong electron-withdrawing nature, which can profoundly influence the acidity or basicity of nearby functional groups and alter the electronic properties of the aromatic ring. This electronic modulation can enhance the binding affinity of a molecule to its biological target. mdpi.comnih.gov

Furthermore, the introduction of a trifluoromethyl group often leads to increased metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation and thereby extending the half-life of a drug candidate. mdpi.comnih.gov Lipophilicity, a critical parameter for membrane permeability and bioavailability, is also significantly increased by the presence of a trifluoromethyl group. mdpi.combeilstein-journals.org These properties collectively make trifluoromethylated aromatic compounds highly valuable in the development of new therapeutic agents and advanced materials. researchgate.net

Overview of Substituted Anthranilate Esters in Synthetic and Medicinal Chemistry Research

Substituted anthranilate esters, which are derivatives of 2-aminobenzoic acid, represent another class of compounds with considerable utility in both synthetic and medicinal chemistry. The anthranilate scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net

In organic synthesis, anthranilate esters are versatile building blocks for the construction of a wide array of heterocyclic compounds, such as quinolines, acridones, and benzodiazepines, many of which exhibit potent pharmacological activities. semanticscholar.org The presence of both an amino group and an ester functionality on the aromatic ring allows for a variety of chemical transformations, making them valuable intermediates in multi-step synthetic sequences.

From a medicinal chemistry perspective, derivatives of anthranilic acid have a long history of use. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold. The ability to readily modify the substitution pattern on the anthranilate ring provides a platform for generating large libraries of compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process. researchgate.net

Research Trajectories for Methyl 2-amino-3-(trifluoromethyl)benzoate within Organic Synthesis and Drug Discovery

This compound, possessing both a trifluoromethyl group and a substituted anthranilate ester framework, is strategically positioned for exploration in several research avenues. Its potential as a key intermediate in the synthesis of novel bioactive molecules is a primary focus of ongoing and future research.

In the realm of organic synthesis, this compound serves as a valuable precursor for creating more complex molecular architectures. The amino and ester groups can be readily functionalized, while the trifluoromethyl group can be leveraged to fine-tune the properties of the target molecules. For example, the amino group can participate in condensation reactions to form heterocyclic rings, a common strategy in the synthesis of pharmaceuticals.

In drug discovery, this compound is an attractive starting material for the development of new therapeutic agents. The trifluoromethyl group can enhance the metabolic stability and cell permeability of potential drug candidates, while the anthranilate core provides a scaffold for interacting with biological targets. Research is likely to focus on utilizing this compound in the synthesis of novel inhibitors of enzymes or modulators of receptors implicated in various diseases. The combination of the trifluoromethyl group and the anthranilate ester moiety in a single, relatively simple molecule makes this compound a highly promising building block for the next generation of pharmaceuticals and functional materials.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 64321-95-5 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Purity | ≥96% |

| Topological Polar Surface Area (TPSA) | 52.32 |

| logP | 2.0742 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

This data is compiled from chemical supplier information. chemscene.com

属性

IUPAC Name |

methyl 2-amino-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTQUWGKILPGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508717 | |

| Record name | Methyl 2-amino-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-95-5 | |

| Record name | Methyl 2-amino-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 3 Trifluoromethyl Benzoate

Strategic Approaches to C-C and C-N Bond Formation in the Benzoate (B1203000) Scaffold

The construction of the core 2-amino-3-(trifluoromethyl)benzoate structure relies on the strategic formation of C-C and C-N bonds on a pre-existing aromatic ring. Key approaches include the directed functionalization of substituted aromatics to ensure correct regiochemistry and, to a lesser extent in this context, ring-closing reactions for the de novo synthesis of the aromatic scaffold.

Directed Functionalization of Substituted Aromatics

Directed functionalization strategies are essential for the rational construction of polysubstituted aromatic compounds. nih.gov These methods utilize the inherent electronic properties of directing groups to guide the introduction of new substituents to specific positions on the aromatic ring.

One of the most powerful strategies is Directed ortho-Metalation (DoM) . nih.govresearchgate.net In this approach, a Directed Metalation Group (DMG) on the aromatic ring complexes with an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation and subsequent metalation (lithiation) at the adjacent ortho position. This generates a stabilized aryl-lithium species, which can then react with a wide range of electrophiles to introduce a new functional group with high regioselectivity. nih.gov

Beyond DoM, classical Electrophilic Aromatic Substitution (SEAr) reactions are also a cornerstone of aromatic functionalization. The existing substituents on the ring dictate the position of incoming electrophiles. For example, an amino group is a strong activating group and an ortho, para-director, while a trifluoromethyl group is a deactivating group and a meta-director. youtube.com Syntheses must be designed to manage these competing directing effects to achieve the desired 1,2,3-substitution pattern.

Ring-Closing Reactions for Benzoate Construction

Ring-closing reactions are powerful tools in organic synthesis for the construction of cyclic structures. Among these, Ring-Closing Metathesis (RCM) has become a prominent method for synthesizing a wide variety of unsaturated rings, from 5-membered carbocycles to large macrocycles. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium (e.g., Grubbs' catalysts) or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

RCM has proven invaluable for creating complex cyclic and heterocyclic systems found in natural products and pharmaceuticals. wikipedia.orgnih.gov However, its application is generally focused on the formation of aliphatic or partially unsaturated rings. The de novo construction of an aromatic benzene (B151609) ring, the core of the benzoate scaffold, via RCM is not a standard or synthetically viable approach. Aromatic rings possess significant resonance stabilization energy, and their synthesis is typically achieved through other classic methods such as cycloaddition reactions or, more commonly, by starting with commercially available aromatic feedstocks and introducing functionality through substitution reactions as described previously.

Esterification and Amination Pathways to Methyl 2-amino-3-(trifluoromethyl)benzoate

The introduction of the methyl ester and amino groups are critical steps in the synthesis of the target molecule. These transformations can be achieved either by functionalizing a pre-existing benzoic acid derivative or by building the molecule through cross-coupling reactions.

Mechanistic Considerations in Ester Formation

The conversion of the parent carboxylic acid, 2-amino-3-(trifluoromethyl)benzoic acid, to its corresponding methyl ester is a fundamental transformation. The most common method for this is the Fischer esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.com

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of methanol) to yield the final methyl ester and regenerate the acid catalyst.

An alternative method involves the use of reagents like boron trifluoride etherate in methanol, which can also facilitate the esterification, particularly for sensitive substrates. prepchem.com

Regioselective Introduction of the Amino Group

The regioselective introduction of the amino group at the C2 position, ortho to the ester, is a significant challenge. A common and effective strategy is the use of transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation or Buchwald-Hartwig amination. These reactions typically involve the coupling of an aryl halide with an amine source.

For the synthesis of this compound, a plausible precursor would be Methyl 2-bromo-3-(trifluoromethyl)benzoate . The amination of this substrate can be achieved using an amine source (like ammonia or a protected equivalent) in the presence of a copper catalyst. nih.govorganic-chemistry.org

A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been demonstrated to be highly effective. nih.govorganic-chemistry.org The presence of the carboxylate (or ester) group at the ortho position can have an accelerating effect on the reaction, likely through chelation with the copper catalyst, which facilitates the C-N bond formation specifically at the C2 position. This method is advantageous as it often tolerates a wide range of functional groups and proceeds with high regioselectivity. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed Amination of 2-Bromobenzoic Acids

| Amine Source | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various anilines | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 55-97 | nih.gov |

| Aliphatic amines | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 65-91 | nih.gov |

Trifluoromethylation Protocols for Benzoic Acid Derivatives

The introduction of the trifluoromethyl (-CF₃) group is a key step in the synthesis and is crucial for the molecule's properties. The -CF₃ group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. wikipedia.org A variety of methods have been developed for the trifluoromethylation of aromatic compounds, including those applicable to benzoic acid derivatives.

Decarboxylative Trifluoromethylation: This method involves the replacement of a carboxylic acid group with a -CF₃ group. One protocol utilizes inexpensive sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the CF₃ source with sodium persulfate (Na₂S₂O₈) as an initiator. This reaction can be performed under mild, catalyst-free conditions in an environmentally friendly water-acetonitrile solvent system. acs.org The reaction is particularly effective for benzoic acids substituted with electron-donating groups. acs.org

Nucleophilic Trifluoromethylation: This approach involves the reaction of an activated benzoic acid derivative with a nucleophilic trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent). The carboxylic acid is typically activated in situ by converting it into a mixed anhydride (B1165640) using a reagent such as trifluoroacetic anhydride (TFAA). organic-chemistry.orgacs.orgnih.gov This method provides a direct and scalable route to aryl trifluoromethyl ketones, which can be further transformed if needed.

Radical Trifluoromethylation: These methods generate a trifluoromethyl radical (•CF₃) that adds to the aromatic ring. Photoredox catalysis has emerged as a powerful tool for generating •CF₃ radicals under mild conditions from sources like triflyl chloride or Togni's and Umemoto's hypervalent iodine reagents. princeton.eduorientjchem.org This strategy allows for the direct C-H trifluoromethylation of arenes, precluding the need for pre-functionalized substrates. princeton.edu The regioselectivity can be a challenge but is often directed by the electronic properties of the aromatic substrate, with the •CF₃ radical showing a preference for electron-rich sites. acs.org

Metal-Mediated Trifluoromethylation: Copper-mediated cross-coupling reactions are also widely used. For instance, aryl iodides can be efficiently trifluoromethylated using potassium trifluoroacetate (CF₃CO₂K) as a stable, cost-effective CF₃ source in a copper-catalyzed reaction. nih.gov This method is often conducted in flow systems, allowing for rapid reaction times and easy scale-up. nih.gov

Table 2: Comparison of Trifluoromethylation Protocols for Aromatic Carboxylic Acids and Derivatives

Electrophilic Trifluoromethylation Reagents in Synthesis

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic aromatic ring. For the synthesis of this compound, this would typically involve the reaction of Methyl 2-aminobenzoate (methyl anthranilate) with a suitable electrophilic trifluoromethylating agent. The amino group is a strong ortho-, para-director; however, achieving selective trifluoromethylation at the C3 position can be challenging and may require specific reaction conditions or the use of directing groups.

Commonly employed electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents. The reactivity of these reagents can be tuned by modifying their structures.

Table 1: Examples of Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Reagent Example |

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) |

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) |

While direct electrophilic C-H trifluoromethylation of methyl anthranilate at the C3 position is a plausible route, literature specifically detailing this transformation is scarce. The challenge lies in controlling the regioselectivity due to the activating and directing effects of the amino group, which could lead to a mixture of products.

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation introduces a "CF3-" equivalent and is often employed in reactions with electrophilic substrates, such as aryl halides or triflates. A potential strategy for the synthesis of this compound via this route would involve a starting material like Methyl 2-amino-3-halobenzoate (e.g., bromo- or iodo-).

The Ruppert-Prakash reagent (TMSCF3) is a widely used source of nucleophilic trifluoromethyl groups, typically activated by a fluoride (B91410) source. Copper-catalyzed cross-coupling reactions are also prevalent for this type of transformation.

Table 2: Common Nucleophilic Trifluoromethylation Reagents and Systems

| Reagent/System | Description |

| TMSCF3 / F- | Trimethyl(trifluoromethyl)silane activated by a fluoride source (e.g., TBAF, CsF). |

| CuCF3 | A copper(I) trifluoromethyl complex, often generated in situ. |

| Fluoroform (HCF3) | A cost-effective CF3 source, though its use requires specific activation methods. beilstein-journals.org |

This approach offers the advantage of high regioselectivity, as the position of the trifluoromethyl group is predetermined by the placement of the leaving group on the starting material.

Radical Trifluoromethylation Methodologies

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with the aromatic ring. These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor. The regioselectivity of radical C-H trifluoromethylation on substituted arenes can be complex and often leads to a mixture of isomers. rsc.orgchemrxiv.org

For Methyl 2-aminobenzoate, the directing effects of the amino and ester groups would influence the position of radical attack. Reagents that serve as sources of trifluoromethyl radicals include trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and Togni's reagent II under certain conditions.

Catalytic Systems in the Synthesis of this compound and Analogues

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis have been applied to the synthesis of trifluoromethylated aromatic compounds.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of C-CF3 bonds. Palladium-catalyzed cross-coupling reactions, such as those developed by Buchwald and Hartwig, can be employed for the nucleophilic trifluoromethylation of aryl halides or triflates. nih.govmit.edu For the synthesis of this compound, a key transformation would be the palladium-catalyzed reaction of Methyl 2-amino-3-halobenzoate with a trifluoromethyl source. The choice of ligand is critical for the efficiency of these reactions.

Iron-catalyzed C-H trifluoromethylation has also emerged as a promising method. For instance, the ortho-trifluoromethylation of anilines has been achieved using an iron catalyst with a picolinamide directing group under photoirradiation. rsc.org This approach could potentially be adapted for the synthesis of the target molecule.

Table 3: Examples of Transition Metal-Catalyzed Trifluoromethylation

| Metal | Substrate Type | Trifluoromethyl Source |

| Palladium | Aryl Halides/Triflates | TMSCF3, CuCF3 |

| Copper | Aryl Halides | TMSCF3, CF3SO2Na |

| Iron | C-H bonds (with directing group) | CF3SO2Na |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for synthetic transformations. While organocatalytic trifluoromethylation of aromatic compounds is a developing field, some progress has been made, particularly in the ortho-functionalization of anilines. These methods often rely on the in situ formation of a more nucleophilic species or the activation of the trifluoromethylating agent. The direct organocatalytic ortho-trifluoromethylation of methyl anthranilate remains a challenging area of research.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The successful laboratory-scale synthesis of this compound is the first step towards its industrial application. Optimization of reaction conditions is crucial for developing a scalable, cost-effective, and safe process. Key parameters that are typically optimized include:

Catalyst and Ligand: For metal-catalyzed reactions, screening different metal precursors and ligands is essential to maximize yield and turnover number.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts.

Reagent Stoichiometry: The molar ratios of the reactants, catalyst, and any additives are fine-tuned to achieve the highest efficiency.

Work-up and Purification: Developing a simple and efficient purification protocol is critical for large-scale production.

For any chosen synthetic route, a Design of Experiments (DoE) approach can be systematically employed to identify the optimal combination of these parameters, leading to a robust and scalable process.

Investigating the Chemical Reactivity and Transformative Potentials of Methyl 2 Amino 3 Trifluoromethyl Benzoate

Reactions of the Aromatic Ring System

Electrophilic Aromatic Substitution Studies

In electrophilic aromatic substitution (EAS) reactions, the position of attack by an electrophile is directed by the substituents on the benzene (B151609) ring. The amino group strongly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the trifluoromethyl group at position 3 and the methyl ester at position 1 deactivate the ring, particularly at the positions ortho and para to them.

Given the powerful activating and directing effect of the amino group, electrophilic substitution is expected to occur predominantly at the positions activated by it. The position para to the amino group (position 5) is also meta to both the trifluoromethyl and the methyl ester groups. The position ortho to the amino group (position 6) is ortho to the methyl ester and meta to the trifluoromethyl group. Steric hindrance from the adjacent trifluoromethyl group might also influence the accessibility of position 4. Therefore, electrophilic attack is most likely to occur at positions 5 and 6, with the precise product distribution depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions are generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The trifluoromethyl group significantly enhances the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.comacs.org For an SNA reaction to proceed via the common addition-elimination mechanism, a good leaving group (typically a halide) must be present on the ring.

In the absence of a suitable leaving group on the benzene ring of methyl 2-amino-3-(trifluoromethyl)benzoate, direct nucleophilic aromatic substitution of a hydrogen atom is not a facile process under standard conditions. However, the presence of the powerful -CF3 group could potentially activate the ring towards such reactions under forcing conditions or through alternative mechanisms like the benzyne (B1209423) mechanism if a strong base is employed. The positions ortho and para to the trifluoromethyl group are the most activated towards nucleophilic attack.

Functional Group Transformations at the Amino Moiety

The amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation and Alkylation Derivatives

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with acylating and alkylating agents.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. This reaction is often used to protect the amino group or to introduce new functionalities into the molecule. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) would yield methyl 2-(acetylamino)-3-(trifluoromethyl)benzoate.

Alkylation: The amino group can also be alkylated using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. The reaction conditions need to be carefully controlled to achieve mono-alkylation.

Diazo and Coupling Reactions

Primary aromatic amines are precursors to diazonium salts, which are highly valuable intermediates in organic synthesis.

Diazotization: Treatment of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), would yield the corresponding diazonium salt, methyl 2-diazo-3-(trifluoromethyl)benzoate chloride. The presence of the electron-withdrawing trifluoromethyl group can affect the stability of the resulting diazonium salt.

Azo Coupling: The formed diazonium salt is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. masterorganicchemistry.com For example, coupling with phenol (B47542) under alkaline conditions would likely result in the formation of an azo dye where the phenol is coupled at its para position.

Modifications and Hydrolysis of the Methyl Ester Group

The methyl ester functionality can be readily transformed into other functional groups, most commonly through hydrolysis.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-(trifluoromethyl)benzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction and is typically carried out by heating the ester in the presence of a strong acid (e.g., H2SO4 or HCl) in an excess of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, usually in a mixture of water and an alcohol to improve solubility. psu.eduyoutube.com The reaction yields the carboxylate salt, which upon acidification, gives the carboxylic acid. Studies on the saponification of various methyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. psu.edu

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Substituted aromatic ring |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophile (requires leaving group) | Substituted aromatic ring |

| Amino Group | Acylation | Acyl halide/anhydride, base | N-Acyl derivative |

| Amino Group | Alkylation | Alkyl halide | N-Alkyl derivative |

| Amino Group | Diazotization | NaNO2, HCl (0-5 °C) | Diazonium salt |

| Diazonium Salt | Azo Coupling | Phenols, Anilines | Azo compound |

| Methyl Ester | Hydrolysis (Saponification) | NaOH or KOH, H2O/ROH | Carboxylic acid |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (−CF₃) group is renowned for its high stability, which stems from the strength of the carbon-fluorine bond. It is a potent electron-withdrawing group through induction (-I effect) and generally deactivates aromatic rings towards electrophilic substitution. Its reactivity is distinct from that of other halogen substituents.

The aromatic trifluoromethyl group is exceptionally resistant to direct nucleophilic attack on its fluorine atoms. Unlike aryl chlorides or bromides, the C-F bond is too strong, and fluoride (B91410) is a poor leaving group for typical nucleophilic aromatic substitution (SₙAr) pathways at the CF₃-bearing carbon.

However, the powerful electron-withdrawing nature of the trifluoromethyl group significantly activates the aromatic ring, making it more electrophilic and susceptible to SₙAr reactions if a suitable leaving group (like a halide) is present at an ortho or para position. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, there is no such leaving group. Therefore, SₙAr reactions involving the displacement of a group on the ring are not a primary mode of reactivity for this molecule itself but a key consideration for its halogenated derivatives.

While direct substitution on the CF₃ group is rare, some transformations are possible under specific conditions. For instance, single C-F bond functionalization of unactivated trifluoromethylarenes can be achieved through photoredox catalysis, which proceeds via a radical anion intermediate, leading to defluoroalkylation. nih.gov This type of reaction bypasses the need for a traditional Meisenheimer complex intermediate. nih.gov

The interaction of various nucleophiles with activated aromatic systems is summarized in the table below.

| Nucleophile | Substrate Type | Reaction Type | Typical Conditions |

| Alkoxides (e.g., CH₃O⁻) | Aryl halide with EWGs | SₙAr | Base, polar solvent |

| Amines (e.g., R₂NH) | Aryl halide with EWGs | SₙAr | Heat, polar solvent |

| Hydride (from LiAlH₄) | Hexafluorobenzene | Nucleophilic Substitution | Ether |

| Alkenes | Benzotrifluoride | Defluoroalkylation | Photoredox catalyst, H-atom source |

This table presents general reactivity patterns for nucleophiles with activated aromatic systems and trifluoromethylarenes.

The trifluoromethyl group is stable under a wide range of synthetic conditions, including exposure to many oxidizing and reducing agents, as well as moderate acidic and basic environments. rsc.org This robustness is a primary reason for its prevalence in pharmaceuticals and agrochemicals.

However, under forcing acidic conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group (−COOH). This transformation typically requires heating with strong acids like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgnih.govrsc.orgacs.org The reaction proceeds via protonation of the fluorine atoms followed by nucleophilic attack by water. The rate of hydrolysis can be influenced by the substitution pattern on the aromatic ring. rsc.org

| Condition | Stability of Aromatic CF₃ Group | Potential Transformation |

| Concentrated H₂SO₄, Heat | Low | Hydrolysis to -COOH |

| Fuming H₂SO₄ / Boric Acid | Very Low | Hydrolysis to -COOH |

| Aqueous NaOH, Heat | Generally High | Stable, though harsh conditions can lead to degradation |

| Standard Oxidants (e.g., KMnO₄, CrO₃) | High | Generally inert |

| Standard Reductants (e.g., H₂/Pd, NaBH₄) | High | Generally inert |

This table outlines the general stability of the trifluoromethyl group on an aromatic ring under various conditions.

Chemo- and Regioselectivity in Complex Reaction Environments

This compound possesses three distinct functional sites for chemical reactions: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic ring, which is influenced by all three substituents. This multi-functionality necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over others. In the target molecule, the amino group is the most nucleophilic site and will readily react with electrophiles. For example, acylation or sulfonylation would be expected to occur exclusively at the nitrogen atom under standard conditions, leaving the ester and trifluoromethyl groups untouched. Conversely, saponification of the ester group can be achieved using strong base and heat, conditions under which the amino and trifluoromethyl groups are typically stable.

Regioselectivity in Electrophilic Aromatic Substitution:

The outcome of electrophilic aromatic substitution (EAS) on the benzene ring is governed by the directing effects of the existing substituents. The directing abilities of the groups in this compound are in opposition, creating a complex regiochemical challenge. libretexts.org

-NH₂ (Amino): A powerful activating group and ortho-, para-director. libretexts.org

-CF₃ (Trifluoromethyl): A strong deactivating group and meta-director. libretexts.org

-COOCH₃ (Methyl Ester): A deactivating group and meta-director. youtube.com

The highly activating, ortho-, para-directing amino group dominates the regioselectivity. libretexts.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. These positions are C4 and C6.

Position 4: This position is meta to the -COOCH₃ group and para to the -NH₂ group.

Position 6: This position is ortho to the -NH₂ group and ortho to the -CF₃ group.

Between these two sites, substitution at C4 is generally favored. The C6 position is sterically hindered by the adjacent bulky -CF₃ group, and electronically deactivated by its proximity to both the -CF₃ and -COOCH₃ groups. The C4 position is less hindered and strongly activated by the para-amino group. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C4 position. polimi.it

Synthesis of Heterocycles:

The functionalities present in this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinolines and related structures. rsc.orgnih.gov For example, in the Friedländer annulation, the amino group and the adjacent C-H position of the ring can react with a compound containing a methylene (B1212753) group adjacent to a carbonyl. This type of cyclocondensation reaction demonstrates both the chemoselectivity (reaction at the amino group) and inherent regioselectivity of the molecule to build complex scaffolds. researchgate.net

Structure Activity Relationship Sar and Medicinal Chemistry Applications of Methyl 2 Amino 3 Trifluoromethyl Benzoate Derivatives

Design Principles for Methyl 2-amino-3-(trifluoromethyl)benzoate Analogues

The design of analogues based on the this compound core is guided by established medicinal chemistry principles aimed at enhancing interactions with biological targets and improving drug-like properties. mdpi.comdntb.gov.ua These strategies involve systematically altering the structure to probe the chemical space around the scaffold and to understand the key molecular features required for a desired biological effect.

A primary strategy in analogue design is the systematic introduction of various substituents onto the aromatic ring to probe their effects on activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can dramatically influence the molecule's interaction with its target. mdpi.com For instance, structure-activity relationship (SAR) studies on other scaffolds, such as isoxazole-based molecules, have demonstrated that the addition of a trifluoromethyl group can significantly enhance anti-cancer activity compared to non-fluorinated analogues. nih.gov

By applying this principle to the this compound scaffold, medicinal chemists can explore substitutions at the vacant positions (4, 5, and 6) of the benzene (B151609) ring. The introduction of halogens (e.g., Cl, Br), alkyl groups, or alkoxy groups can modulate the electronic properties and lipophilicity of the entire molecule, potentially leading to improved potency or selectivity. mdpi.com

Table 1: Hypothetical Substituent Effects on the this compound Scaffold

| Position of Substitution | Substituent (R) | Expected Effect on Properties | Rationale |

| 4 | -Cl | Increased Lipophilicity, Electron-withdrawing | Halogen addition can enhance membrane permeability and introduce new binding interactions. |

| 5 | -OCH₃ | Increased Electron Density, Potential H-bond acceptor | Anisole-type moiety can alter binding mode and solubility. |

| 6 | -CH₃ | Increased Lipophilicity, Steric Influence | A methyl group can fill a hydrophobic pocket in a target protein. |

| 5 | -NO₂ | Strong Electron-withdrawing | Can significantly alter the electronics of the ring and introduce strong polar interactions. |

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, to enhance a molecule's biological activity or to mitigate undesirable properties. drughunter.com This strategy is highly applicable to the this compound scaffold.

The trifluoromethyl (CF₃) group itself is often used as a bioisostere for a chlorine atom or a methyl group. mdpi.com More pertinently, in developing analogues, the CF₃ group has been shown to be a successful bioisosteric replacement for an aliphatic nitro group (NO₂), leading to compounds with improved potency and metabolic stability. nih.govnih.govlboro.ac.uk This is particularly relevant as the nitro group is often considered metabolically unfavorable in drug candidates. nih.govnih.gov

Furthermore, the amino group or the entire amide functionality (if the amino group is acylated) can be replaced. For example, the trifluoroethylamine group has been explored as a bioisosteric replacement for amides. This substitution can increase metabolic stability by reducing susceptibility to enzymatic hydrolysis and decrease the basicity of the amine, keeping it largely non-ionized at physiological pH. drughunter.com Heterocyclic rings like triazoles or oxadiazoles can also be used to mimic the hydrogen bonding properties of amides while improving pharmacokinetic profiles. drughunter.com

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Bioisostere | Potential Pharmacological Implication |

| Trifluoromethyl (-CF₃) | Nitro (-NO₂) | Comparison of potency; CF₃ often improves metabolic stability. nih.govnih.gov |

| Amino (-NH₂) | Hydroxyl (-OH) | Alters hydrogen bonding capacity and basicity. |

| Amide (after acylation) | Trifluoroethylamine | Enhanced metabolic stability, reduced basicity. drughunter.com |

| Amide (after acylation) | 1,2,4-Oxadiazole | Metabolically stable mimic of amide geometry. drughunter.com |

Impact of Trifluoromethyl Group Position and Steric Effects on Biological Activity

The trifluoromethyl group is a powerful modulator of biological activity due to its unique combination of properties. mdpi.com It is strongly electron-withdrawing, highly lipophilic, and metabolically stable. researchgate.netresearchgate.net The position of the CF₃ group on the aromatic ring is critical and can profoundly affect a compound's pharmacological profile. hovione.com

In the parent compound, the CF₃ group is at the 3-position, ortho to the amino group. This placement exerts a significant steric and electronic influence on the adjacent amino group, potentially affecting its pKa, hydrogen bonding capability, and conformation. Shifting the CF₃ group to the 4, 5, or 6-position would create distinct analogues with different electronic distributions and shapes, which could lead to altered binding affinities and selectivities for a given biological target. For example, SAR studies have shown that placing a CF₃ group at the para-position of a phenolic ring can dramatically increase potency for inhibiting serotonin uptake compared to non-fluorinated versions. mdpi.com

The steric bulk of the CF₃ group, while not excessively large, is greater than that of a methyl group and can be leveraged to optimize binding to a target protein by occupying specific hydrophobic pockets. nih.gov This steric influence can also serve to lock the molecule into a more favorable bioactive conformation or, conversely, create unfavorable steric clashes that reduce activity.

Modulation of the Amino Group and Ester Moiety for Activity Optimization

The amino and ester moieties of the this compound scaffold are prime targets for chemical modification to fine-tune activity. researchgate.net

The primary amino group (-NH₂) can be readily modified through reactions such as acylation, sulfonylation, or alkylation. Converting the amine to a secondary or tertiary amide, for instance by reacting it with various acyl chlorides or benzoic acids, introduces new substituents that can probe for additional binding interactions with a target. scielo.org.mx This strategy can also modulate the molecule's physicochemical properties, such as solubility and lipophilicity. As mentioned, replacing the resulting amide with a more stable bioisostere like a trifluoroethylamine is another advanced optimization strategy. drughunter.com

The methyl ester moiety (-COOCH₃) can also be altered to optimize pharmacological properties. It can be hydrolyzed to the corresponding carboxylic acid, which introduces a charged group that can form salt bridges or strong hydrogen bonds with a receptor. Alternatively, the ester can be converted into a variety of amides by reacting it with different amines. This transformation can significantly impact the compound's hydrogen bonding potential, metabolic stability, and cell permeability.

Phenotypic and Target-Based Screening Approaches for Activity Profiling

Once a library of analogues based on the this compound scaffold is synthesized, its biological activity must be evaluated. Two complementary approaches are widely used: phenotypic screening and target-based screening. lifechemicals.com

Target-based screening , in contrast, is a hypothesis-driven approach where compounds are tested for their ability to interact with a specific, predetermined biological target, such as a particular enzyme or receptor. nih.gov This method is highly efficient and provides immediate information about the mechanism of action. If a specific enzyme is hypothesized to be involved in a disease, the compound library would be screened directly for its ability to inhibit that enzyme's activity.

Both approaches have their merits and are often used in conjunction. A hit from a phenotypic screen can be followed by target deconvolution studies to identify its molecular target, while a hit from a target-based screen must subsequently be validated in cell-based and in vivo models to confirm its efficacy. lifechemicals.comfrontiersin.org

Development of Lead Compounds from this compound Scaffold

The ultimate goal of applying the aforementioned design and screening principles is to develop a "lead compound"—a promising molecule that exhibits the desired biological activity and has properties suitable for further optimization into a clinical drug candidate. up.ac.za The this compound scaffold provides the initial framework. researchgate.net

The process begins with a "hit" compound, often identified from a screening campaign, which may have modest potency and suboptimal drug-like properties. Through iterative cycles of chemical synthesis and biological testing, this initial hit is refined. For example, if an initial analogue shows promising anti-cancer activity, subsequent modifications will aim to enhance this potency. researchgate.net This could involve exploring a wide range of substituents on the aromatic ring, performing bioisosteric replacements of the ester or amino groups, and fine-tuning the position of the trifluoromethyl group. nih.govresearchgate.net

Each new analogue is evaluated for its potency, selectivity against other targets, metabolic stability, and physicochemical properties. This systematic process, guided by the structure-activity relationships established along the way, gradually transforms the initial scaffold into a highly optimized lead compound with a desirable balance of efficacy and drug-like characteristics. up.ac.za

Exploration of Biological Activities and Molecular Mechanisms of Action for Methyl 2 Amino 3 Trifluoromethyl Benzoate and Its Analogues

Anti-infective Research

The search for new anti-infective agents is driven by the rise of drug-resistant pathogens. Analogues of Methyl 2-amino-3-(trifluoromethyl)benzoate, characterized by the presence of an amino group, a benzoate (B1203000) structure, and a trifluoromethyl moiety, have been explored for a range of anti-infective properties.

Antimycobacterial Activity and Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new drugs. The trifluoromethyl group is a key feature in some compounds investigated for antimycobacterial activity.

Research into 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has shown promising in vitro activity against Mycobacterium tuberculosis (M. tb) strain H37Rv. nih.govresearchgate.net Many of these compounds demonstrated antimycobacterial activity comparable to first-line antituberculosis drugs. nih.govresearchgate.net The most effective compound in one such series exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/ml. nih.govresearchgate.net These findings suggest that the trifluoromethyl-aminoquinoline scaffold is a viable starting point for developing more potent antimycobacterial agents. nih.govresearchgate.net

Furthermore, 8-nitrobenzothiazinones (BTZs), another class of compounds, are considered a promising class of antimycobacterial agents, with some candidates currently in clinical trials. researchgate.net The synthesis and evaluation of 36 BTZ analogues revealed significant in vitro activity against M. tuberculosis. researchgate.net These studies underscore the potential of heterocyclic systems, which can be considered structural analogues, in the fight against tuberculosis.

Antibacterial and Antifungal Investigations

The broader antimicrobial potential of compounds featuring trifluoromethyl groups has been an active area of research. Studies on novel chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents have revealed significant antibacterial and antifungal properties. nih.govresearchgate.netnih.gov These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). nih.govresearchgate.netnih.gov

In one study, chalcones with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.govresearchgate.net A particular compound bearing an indole (B1671886) ring proved to have the most potent antimicrobial activity, with its Minimum Inhibitory Concentration (MIC) being determined by the serial tube dilution method. nih.govresearchgate.netnih.gov

Another relevant study focused on organodiselenide-tethered methyl anthranilates. mdpi.com This research is particularly pertinent as it involves the methyl anthranilate scaffold. The synthesized hybrids were assessed against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com In general, C. albicans and the Gram-positive S. aureus were more sensitive to these compounds than the Gram-negative E. coli. mdpi.com One specific organodiselenide compound showed antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial activity against both E. coli and S. aureus. mdpi.com

Table 1: Antimicrobial Activity of Selected Trifluoromethyl Chalcone Analogues

| Compound ID | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| A3 (Trifluoromethyl) | S. aureus | Potent Activity | researchgate.netnih.gov |

| B3 (Trifluoromethoxy) | S. aureus | Potent Activity | researchgate.netnih.gov |

| A3 (Trifluoromethyl) | C. albicans | Potent Activity | researchgate.netnih.gov |

| B3 (Trifluoromethoxy) | C. albicans | Potent Activity | researchgate.netnih.gov |

Antimalarial Activity Studies

Malaria, a parasitic disease, continues to pose a significant health challenge, amplified by the emergence of drug-resistant parasite strains. Research has explored various heterocyclic compounds, including those with trifluoromethyl groups, for antimalarial activity.

A study on 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline demonstrated that modifications to this scaffold could yield compounds with significant antimalarial activity. nih.gov While some analogues were highly active, they were ultimately inferior to the parent compound. nih.gov

Systematic reviews of benzothiazole (B30560) analogues have also highlighted their potential as antimalarial agents. malariaworld.orgmalariaworld.org These reviews, covering numerous in vitro and in vivo studies, identified hundreds of substances with potent antiplasmodial activity against various malaria parasite strains. malariaworld.orgmalariaworld.org The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial efficacy. malariaworld.orgmalariaworld.org While not direct analogues of this compound, these findings point to the broader potential of aromatic and heterocyclic compounds with key functional groups in antimalarial drug discovery.

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation is implicated in a wide array of diseases, making the development of novel anti-inflammatory and immunomodulatory agents a priority. Analogues of this compound have been investigated for their potential to modulate inflammatory pathways.

Modulation of Inflammatory Mediators

The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory mediators. Research on new methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety has shown that these compounds can exhibit potent anti-inflammatory activity. mdpi.com In vivo studies using models of xylol-induced ear edema and carrageenan-induced paw edema in mice revealed that some of these derivatives had anti-inflammatory effects greater than aspirin (B1665792) and comparable to indomethacin. mdpi.com Mechanistic studies showed that these compounds could inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and down-regulate the expression of Cyclooxygenase-2 (COX-2). mdpi.com

Similarly, studies on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in a lipopolysaccharide (LPS)-induced rat model showed a significant reduction in inflammatory parameters. nih.gov It is hypothesized that this compound inhibits COX-2 activity and the NF-κβ signaling pathway. nih.gov Methyl derivatives of flavanone (B1672756) have also been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages and modulate the production of proinflammatory cytokines like IL-1β, IL-6, and TNF-α in a dose-dependent manner. nih.gov

Table 2: Effect of Methyl Salicylate Analogues on Pro-inflammatory Cytokines

| Compound ID | Cytokine | Effect | Model System | Reference |

|---|---|---|---|---|

| M15 | TNF-α | Significant Inhibition | LPS-stimulated RAW264.7 cells | mdpi.com |

| M15 | IL-6 | Significant Inhibition | LPS-stimulated RAW264.7 cells | mdpi.com |

| M16 | TNF-α | Significant Dose-Dependent Inhibition | LPS-stimulated RAW264.7 cells | mdpi.com |

| M16 | IL-6 | Significant Dose-Dependent Inhibition | LPS-stimulated RAW264.7 cells | mdpi.com |

Receptor Antagonism/Agonism Studies (e.g., Chemokine Receptors)

Chemokine receptors are G-protein-coupled receptors that play a crucial role in the inflammatory response by mediating the migration of immune cells. nih.gov As such, they are important therapeutic targets. nih.gov The chemokine receptor CCR3, for instance, is implicated in allergic diseases like asthma. nih.gov

The development of small molecule antagonists for chemokine receptors has been an area of intense research. nih.gov Various chemical classes have been explored, including piperidine (B6355638) derivatives, phenylalanine derivatives, and arylsulfonamides. nih.gov Many of these antagonists have shown high affinity for their target receptors, with subnanomolar IC50 values for binding to CCR3, and are effective at inhibiting intracellular calcium mobilization and eosinophil chemotaxis in vitro. nih.gov

While there is no specific literature detailing the activity of this compound or its close analogues on chemokine receptors, the general principles of small molecule antagonism suggest that this structural scaffold could be explored for such activities. The development of chemokine receptor antagonists has faced challenges, including toxicity and low efficacy in clinical trials, which may be partly due to antagonist tolerance. nih.gov

Anticancer and Cytotoxic Activity Studies

The search for novel anticancer agents is driven by the need for more effective and selective therapies. Analogues of this compound, particularly those containing the trifluoromethyl group or the anthranilate scaffold, have been investigated for their potential as cytotoxic agents against various cancer cell lines. nih.govmdpi.com The trifluoromethyl group is a feature of numerous approved anticancer drugs, valued for its ability to increase lipophilicity and metabolic stability. nih.gov

The cytotoxic potential of compounds structurally related to this compound has been evaluated across a range of human cancer cell lines. Research has demonstrated that the efficacy of these compounds can be highly dependent on the specific cell line.

For instance, a series of 5-trifluoromethylpyrimidine derivatives demonstrated potent activity against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells. tandfonline.com One of the most active compounds in this series, compound 9u , exhibited IC₅₀ values of 0.35 µM against A549 cells, 3.24 µM against MCF-7 cells, and 5.12 µM against PC-3 cells. tandfonline.com Another study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that compound 3b was most effective against melanoma cell lines, with IC₅₀ values of 24.4 µM in C32 cells and 25.4 µM in A375 cells. nih.gov

Similarly, a novel quinobenzothiazinium derivative containing a trifluoromethyl group, compound 3 , showed particularly strong antiproliferative potency against pancreatic cancer cell lines. mdpi.com After a 24-hour exposure, the IC₅₀ values were 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 cells, which were significantly lower than its effect on a non-cancerous cell line (IC₅₀ = 0.36 µM), suggesting a degree of selectivity for cancer cells. mdpi.com In a separate investigation, various quinoxaline (B1680401) derivatives were tested, with some compounds showing IC₅₀ values as low as 1.9 µg/mL on colon cancer cells (HCT-116) and 2.3 µg/mL on breast cancer cells (MCF-7). nih.gov

These findings highlight the broad-spectrum potential and cell-specific potencies of trifluoromethyl-containing heterocyclic compounds analogous to the titular molecule.

| Compound Class | Specific Analogue | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|---|

| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 µM | tandfonline.com |

| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast) | 3.24 µM | tandfonline.com |

| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate) | 5.12 µM | tandfonline.com |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 µM | nih.gov |

| Quinobenzothiazinium | Compound 3 | BxPC-3 (Pancreatic) | 0.051 µM | mdpi.com |

| Quinobenzothiazinium | Compound 3 | Panc-1 (Pancreatic) | 0.066 µM | mdpi.com |

| Quinoxaline | Compound 9 | HCT-116 (Colon) | 1.9 µg/mL | nih.gov |

| Quinoxaline | Compound 11a | MCF-7 (Breast) | 2.3 µg/mL | nih.gov |

The cytotoxic effects of these compounds are often mediated by the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle. One study found that a 2-amino-5-benzylthiazole derivative containing a trifluoromethyl-benzyl group induced apoptosis in human leukemia cells. ukrbiochemjournal.org This was evidenced by the cleavage of PARP1 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic Bim protein. ukrbiochemjournal.org The compound also caused DNA fragmentation, a hallmark of apoptosis. ukrbiochemjournal.org

Further research into 5-trifluoromethylpyrimidine derivatives revealed that the active compound 9u could induce early apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase. tandfonline.com Cell cycle arrest prevents cancer cells from dividing and proliferating, eventually leading to cell death. Similarly, studies on other anticancer agents like methyl jasmonate have shown that it can suppress the expression of the anti-apoptotic protein Bcl-2, thereby enhancing the sensitivity of cancer cells to other treatments. nih.gov The induction of apoptosis can occur through the intrinsic mitochondrial pathway, which involves the upregulation of p53, the release of cytochrome c, and the activation of caspases-9 and -3. waocp.org These mechanisms are common pathways targeted by chemotherapeutic agents to eliminate malignant cells. mdpi.com

Neurological and Central Nervous System (CNS) Activity Research

Anthranilate derivatives have been recognized for their diverse pharmacological activities, including potential effects on the central nervous system (CNS). nih.gov Analogues of this compound have been explored for their neurological activities, with some showing potential as modulators of key neurotransmitter systems. nih.govnih.gov

The neuroactivity of anthranilate derivatives can stem from their ability to modulate neurotransmitter release. For example, a synthetic anthranilate derivative, HFP034 , was found to inhibit the release of glutamate (B1630785) from rat cerebro-cortical nerve terminals. nih.gov This action was attributed to the suppression of P/Q-type Ca²⁺ channels. nih.gov Since excessive glutamate release leads to excitotoxicity, a feature common to many brain disorders, such modulation represents a valuable therapeutic strategy. nih.gov

A close analogue, Methyl 2-amino-3-methoxybenzoate (also known as daopine), has been shown to have procognitive effects in animal models of schizophrenia. nih.gov Its mechanism is thought to involve the 'anthranilic acid-brain-pathway,' which is a part of the kynurenine (B1673888) pathway, a catabolic route for the essential amino acid tryptophan. nih.gov This pathway produces metabolites, such as 3-hydroxyanthranilic acid (3-OHAA), that play crucial roles in cognition. nih.gov The activity of daopine and its metabolites suggests a multi-target pharmacological action within the CNS. nih.gov

Dopamine (B1211576) is a critical neuromodulator that regulates glutamatergic inputs in the brain, and its dysregulation is implicated in several neuropsychiatric disorders. nih.gov The modulation of glutamatergic transmission by dopamine is a key mechanism in controlling motor and cognitive functions. nih.gov

The procognitive effects of the analogue Methyl 2-amino-3-methoxybenzoate (daopine) may be linked to its influence on the dopaminergic system. nih.gov Research on this compound has explored its effects on the dorsal striatal anthranilic acid pathway, which is interconnected with dopaminergic signaling. nih.gov By influencing the levels of anthranilic acid pathway metabolites in the brain, compounds like daopine can indirectly modulate dopaminergic and glutamatergic neurotransmission, offering a potential therapeutic avenue for disorders involving cognitive deficits. nih.gov

Enzyme Inhibition and Activation Mechanisms

The structural features of this compound and its analogues, particularly the trifluoromethyl group, make them candidates for enzyme inhibition. The high electronegativity of the -CF3 group can lead to strong binding interactions with enzyme active sites. researchgate.net

Trifluoromethyl-containing compounds have been successfully designed as potent enzyme inhibitors. For example, a series of 5-trifluoromethylpyrimidine derivatives were developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. tandfonline.com EGFR is a key enzyme in cell signaling pathways that is often overactive in cancer, and its inhibition is a proven anticancer strategy. tandfonline.com The most potent compound from this series, 9u , had an IC₅₀ value of 0.091 µM against EGFR kinase. tandfonline.com Other studies have pointed to trifluoromethylated molecules as inhibitors of enzymes like Histone Deacetylase 4 (HDAC4), which is involved in tumor angiogenesis. jelsciences.com

Furthermore, derivatives based on the anthranilic acid scaffold have also shown potential as enzyme inhibitors. Studies have identified anthranilic acid-derived compounds that act as α-glycosidase inhibitors, which is relevant for the management of diabetes. mdpi.com The ability of fluoro compounds to act as mechanism-based enzyme inhibitors, or "suicide substrates," is a well-established principle in drug design, where the compound is processed by the enzyme to an active form that then irreversibly inhibits it. researchgate.net This highlights the broad potential of trifluoromethylated anthranilates to serve as scaffolds for the development of novel enzyme inhibitors for various therapeutic targets.

Computational Chemistry and Molecular Modeling of Methyl 2 Amino 3 Trifluoromethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), can elucidate electronic characteristics and predict chemical behavior.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

An analysis of the electronic structure would reveal the distribution of electrons within the Methyl 2-amino-3-(trifluoromethyl)benzoate molecule. Key to this is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity. For this compound, such calculations would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map would visualize the electrostatic potential on the electron density surface of this compound. This mapping uses a color spectrum to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. Typically, red and yellow areas signify regions susceptible to electrophilic attack, while blue areas indicate regions prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, with positive potential near the hydrogen atoms of the amino group.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a vital tool in drug discovery for predicting how a small molecule like this compound might interact with a biological target.

Ligand-Protein Binding Site Characterization

In a hypothetical docking study, this compound would be treated as a ligand, and a target protein's binding site would be characterized. This involves identifying the key amino acid residues within the binding pocket that could form interactions with the ligand. The properties of these residues, such as their hydrophobicity, charge, and hydrogen-bonding potential, would be analyzed to understand the nature of the binding site.

Prediction of Binding Affinities and Interactions

Docking algorithms would then be used to place the ligand into the protein's binding site in various orientations and conformations. The most favorable binding poses would be scored based on a function that estimates the binding affinity (the strength of the interaction). This would predict how tightly this compound might bind to a potential biological target. The simulation would also detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While the framework for such computational studies is well-established, the absence of specific research on this compound means that detailed data tables and specific research findings on its computational chemistry and molecular modeling are not currently available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in a biological system, such as when it interacts with a protein target. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule and its environment evolve. mdpi.com

Once a potential protein target for this compound is identified, MD simulations are employed to assess the stability of the ligand-protein complex. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure (usually the initial docked pose). A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site.

The role of water molecules in the binding process is critical. MD simulations explicitly model the solvent, allowing for an analysis of the hydration shell—the layer of water molecules immediately surrounding the ligand and protein. nih.gov The displacement of ordered water molecules from a binding pocket upon ligand binding can be a significant contributor to the binding free energy. Analysis of the radial distribution function of water around the this compound molecule can reveal the structure and density of its hydration shell. The trifluoromethyl group is known to have a unique hydration pattern that can influence the solubility and binding thermodynamics of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR model could be developed to predict the biological activity of its novel analogues, thereby guiding the synthesis of more potent compounds. nih.gov

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). jmaterenvironsci.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that correlates the descriptors with the biological activity. jmchemsci.com A robust QSAR model should have high predictive power, which is assessed through internal and external validation techniques. nih.gov The resulting model can highlight which molecular properties are most influential for the desired activity. For instance, a QSAR study might reveal that increasing the hydrophobicity at a certain position of the anthranilate scaffold enhances activity, guiding the design of new analogues. researchgate.net

Example of a QSAR Model Equation pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + 2.5 This is a hypothetical equation for illustrative purposes.

Key Parameters in QSAR Model Validation

| Parameter | Acceptable Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | > 0.6 | Indicates the goodness of fit of the model. |

| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model through internal validation. |

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biosolveit.de Starting with the structure of this compound as a query, ligand-based virtual screening methods can be employed. These methods search for molecules with similar 2D or 3D features, such as fingerprints or pharmacophore models. mdpi.com A pharmacophore model would define the essential spatial arrangement of features, like hydrogen bond donors/acceptors and hydrophobic centers, that are critical for binding.

Alternatively, if the 3D structure of the biological target is known, structure-based virtual screening can be performed. mdpi.com This involves docking millions of compounds from commercial or custom databases into the active site of the target protein and scoring their potential binding affinity. nih.gov This approach can identify novel scaffolds that are structurally different from this compound but still fit the binding pocket and exhibit the desired biological activity. nih.gov

De novo drug design is a computational strategy for generating novel molecular structures from scratch, rather than searching for them in a database. mdpi.com This approach can be particularly useful for creating highly innovative drug candidates. Using this compound as a starting scaffold, de novo design algorithms can "grow" new molecules within the constraints of the target's binding site. biorxiv.org These algorithms add fragments to the scaffold, optimizing the interactions with the protein at each step. nih.gov

Modern de novo design often incorporates artificial intelligence and machine learning, using generative models to produce novel chemical structures with desired properties. nih.gov These models can be trained on large datasets of known active molecules and then used to generate new molecules that are predicted to be active and possess favorable drug-like properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Methyl 2 Amino 3 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of methyl 2-amino-3-(trifluoromethyl)benzoate in solution. By analyzing the magnetic properties of atomic nuclei, different NMR experiments provide a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by the electronic effects of the amino, trifluoromethyl, and methyl ester groups. The coupling constants (J-values) would reveal the ortho, meta, or para relationships between them.

Amine Protons: The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons: The three protons of the methyl ester group would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region, as they have no adjacent protons to couple with.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (C4-H ) | Varies | Doublet or Doublet of Doublets |

| Aromatic (C5-H ) | Varies | Triplet or Doublet of Doublets |

| Aromatic (C6-H ) | Varies | Doublet or Doublet of Doublets |

| Amine (-NH ₂) | Broad, variable | Singlet (broad) |

| Methyl (-OCH ₃) | ~3.9 | Singlet |

| Note: This table is predictive and not based on published experimental data for the specific compound. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum (typically δ 165-175 ppm).

Aromatic Carbons: The six carbons of the benzene ring would produce distinct signals. The carbons directly attached to the electron-withdrawing trifluoromethyl and ester groups, and the electron-donating amino group, would show significant shifts. The carbon of the CF₃ group will also show coupling to the fluorine atoms (a quartet).

Methyl Carbon: The methyl ester carbon (-OCH₃) would appear as a single peak in the upfield region of the spectrum (typically δ 50-60 ppm).

Detailed experimental ¹³C NMR data for this compound is not found in published literature. The following table provides a hypothetical assignment.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (if coupled to F) |

| C =O (Ester) | ~168 | Singlet |

| C -NH₂ (C2) | Varies | Singlet |

| C -CF₃ (C3) | Varies | Quartet |

| Aromatic C H (C4, C5, C6) | ~115-135 | Singlet |

| Aromatic C -COOCH₃ (C1) | Varies | Singlet |

| -OC H₃ | ~52 | Singlet |

| -C F₃ | ~123 | Quartet |

| Note: This table is predictive and not based on published experimental data for the specific compound. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp peak, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this singlet provides a sensitive probe of the electronic environment around the CF₃ group on the aromatic ring. This technique is particularly useful for confirming the presence and purity of the fluorinated compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be instrumental in tracing the connectivity of the aromatic protons and assigning their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.